molecular formula C12H17NO4 B6236238 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid CAS No. 1779402-77-5

1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid

Cat. No. B6236238
CAS RN: 1779402-77-5
M. Wt: 239.3
InChI Key:
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Description

The compound “1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid” is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The Boc group is commonly used in organic synthesis to protect amines .


Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . This allows for subsequent transformations that would be incompatible with the amine functional group .

Scientific Research Applications

Drug Delivery Systems

Boc-EPA can be utilized in the development of drug delivery systems . Its structure allows for the creation of prodrugs, which can enhance the delivery of therapeutic agents by improving solubility, stability, and permeability. The Boc group in particular is useful for protecting the amine functionality of drugs during synthesis, ensuring that the active pharmaceutical ingredient is released in a controlled manner at the target site .

Tissue Engineering

In tissue engineering , Boc-EPA serves as a building block for the synthesis of polypeptides and polymers that mimic the extracellular matrix. These materials support cell growth and differentiation, making them crucial for developing scaffolds that promote tissue regeneration .

Synthetic Wool Production

The compound’s potential in synthetic wool production lies in its ability to polymerize into fibers that resemble the natural keratin found in wool. These synthetic fibers could offer similar texture and warmth retention while being more durable and easier to maintain .

Bio-Organic Synthesis

Boc-EPA is significant in bio-organic synthesis as a precursor for various bioactive molecules. Its protected carboxylic acid and alkyne functionalities provide versatility in coupling reactions, enabling the synthesis of complex organic compounds with high precision .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group of Boc-EPA is extensively used in peptide synthesis . It protects the amino group during the coupling of amino acids, preventing unwanted side reactions and ensuring the correct sequence and structure of the synthesized peptides .

Medicinal Chemistry

In medicinal chemistry , Boc-EPA is valuable for the modification of lead compounds. Its reactive groups allow for the introduction of structural diversity, aiding in the optimization of drug candidates for better efficacy and reduced toxicity .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with a Boc group can be harmful if swallowed and may cause skin and eye irritation .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or structures in biological systems.

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during reactions, preventing it from unwanted side reactions . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions .

Biochemical Pathways

This includes peptide synthesis, where the BOC group can protect amino groups during the formation of peptide bonds .

Pharmacokinetics

The boc group’s presence might influence the compound’s pharmacokinetic properties by affecting its solubility, stability, and reactivity .

Result of Action

The compound’s ability to protect amines suggests that it could influence the outcome of biochemical reactions involving amines, potentially affecting cellular processes such as protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid. For instance, the pH of the environment can affect the addition and removal of the BOC group . Furthermore, the compound’s stability might be influenced by temperature and the presence of other reactive substances .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the ethynyl group and the deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "Pyrrolidine-2-carboxylic acid", "tert-Butyl chloroformate", "Sodium hydroxide", "Ethynyl magnesium bromide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of sodium hydroxide to form 2-tert-butoxycarbonylpyrrolidine-2-carboxylic acid.", "Step 2: Addition of the ethynyl group by reacting 2-tert-butoxycarbonylpyrrolidine-2-carboxylic acid with ethynyl magnesium bromide in diethyl ether to form 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid.", "Step 3: Deprotection of the tert-butoxycarbonyl group by reacting 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid with methanol and hydrochloric acid to form 5-ethynylpyrrolidine-2-carboxylic acid." ] }

CAS RN

1779402-77-5

Product Name

1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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